molecular formula C11H13N3O3 B12515386 N-tert-butyl-6-nitro-1,3-benzoxazol-2-amine CAS No. 337908-66-4

N-tert-butyl-6-nitro-1,3-benzoxazol-2-amine

Cat. No.: B12515386
CAS No.: 337908-66-4
M. Wt: 235.24 g/mol
InChI Key: OWKMZBHWVPETHV-UHFFFAOYSA-N
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Description

N-tert-Butyl-6-nitro-1,3-benzoxazol-2-amine (CAS 337908-66-4) is a chemical compound supplied as a yellow solid with a documented melting point of 144-147 °C . It has a molecular formula of C11H13N3O3 and a molecular weight of 235.24 g/mol . As a benzoxazole derivative, this compound belongs to a class of heterocyclic structures that consist of a benzene ring fused to an oxazole ring, which are of significant interest in various research fields including medicinal chemistry and materials science . The specific research applications and mechanism of action for this nitro-substituted benzoxazole are areas of ongoing investigation, often explored within the broader context of benzoxazole chemistry. This product is intended for research purposes and laboratory use only. It is not for human or veterinary diagnosis or therapeutic use. Researchers should consult the material safety data sheet (MSDS) prior to handling and store the product sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

337908-66-4

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

N-tert-butyl-6-nitro-1,3-benzoxazol-2-amine

InChI

InChI=1S/C11H13N3O3/c1-11(2,3)13-10-12-8-5-4-7(14(15)16)6-9(8)17-10/h4-6H,1-3H3,(H,12,13)

InChI Key

OWKMZBHWVPETHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-]

solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through nucleophilic attack of the amine on the activated orthocarbonate, followed by cyclodehydration. For example:

  • 2-Amino-4-nitrophenol reacts with tert-butylamine in the presence of tetramethyl orthocarbonate (2 equivalents) and acetic acid (4 equivalents) in chloroform at 60°C.
  • The intermediate 2-methoxybenzoxazole undergoes aminolysis with excess tert-butylamine, yielding the final product.

Key Parameters :

  • Solvent : Chloroform, methanol, or acetonitrile.
  • Catalyst : Acetic acid (protonates the amine, enhancing nucleophilicity).
  • Temperature : 60–80°C (higher temperatures reduce reaction time but risk nitro group decomposition).

Yield and Scalability

This method achieves yields of 70–85% on a laboratory scale (Table 1). Industrial adaptations replace tetramethyl orthocarbonate with tetraethyl orthocarbonate to reduce costs, though yields remain comparable (68–82%). Byproducts such as methanol and acetic acid are easily removed via vacuum distillation.

Table 1 : Optimization of Orthocarbonate-Mediated Synthesis

Parameter Optimal Value Yield (%)
Solvent Chloroform 85
Temperature 60°C 82
tert-Butylamine 2.2 equivalents 78
Reaction Time 12–18 hours 80

Microwave-Assisted Direct Amination

Recent advances employ microwave irradiation to accelerate the amination of preformed benzoxazole intermediates. A transition metal-free protocol using tetrabutylammonium iodide (TBAI) and tert-butyl hydroperoxide (TBHP) as oxidants has gained prominence.

Procedure and Advantages

  • 6-Nitro-1,3-benzoxazole is treated with tert-butylamine in acetonitrile under microwave irradiation (100°C, 20 minutes).
  • TBAI (10 mol%) and TBHP (2 equivalents) facilitate radical-based C–N bond formation, bypassing traditional metal catalysts.

Advantages :

  • Reaction Time : 20 minutes vs. 12–18 hours for classical methods.
  • Yield : 65–75% with high purity (>95% by HPLC).
  • Functional Group Tolerance : Compatible with electron-withdrawing groups (e.g., nitro) and sterically hindered amines.

Mechanistic Insights

The reaction proceeds via a radical pathway:

  • TBHP generates tert-butoxyl radicals , abstracting α-hydrogens from tert-butylamine to form iminium intermediates .
  • Protonation of benzoxazole by acetic acid enhances electrophilicity, enabling nucleophilic attack by the iminium species.

Nitro Group Introduction Strategies

The nitro group at the 6-position is typically introduced early in the synthesis via nitration or late-stage functionalization.

Direct Nitration of Benzoxazole Precursors

  • 2-Amino-N-tert-butylbenzoxazole is nitrated using a mixture of HNO₃/H₂SO₄ at 0–5°C.
  • Regioselectivity is controlled by electron-donating groups (tert-butyl), directing nitration to the para position.

Challenges :

  • Over-nitration risks necessitate careful temperature control.
  • Yield: 60–70% due to competing side reactions.

Use of Pre-Nitrated 2-Aminophenol

An alternative route starts with 2-amino-4-nitrophenol , which is cyclized with tert-butylamine and orthocarbonate. This avoids post-cyclization nitration, improving overall yield (75–80%).

Characterization and Quality Control

Critical analytical data for this compound include:

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 300 MHz) : δ 1.42 (s, 9H, tert-butyl), 7.25–8.10 (m, 3H, aromatic).
  • IR (KBr) : 1530 cm⁻¹ (NO₂ asymmetric stretch), 1620 cm⁻¹ (C=N stretch).
  • HRMS : m/z 235.0957 ([M+H]⁺, calc. 235.0957).

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water, 70:30).
  • XRD : Confirms crystalline structure and absence of polymorphs.

Challenges and Mitigation Strategies

Nitro Group Instability

The nitro group’s sensitivity to reduction and thermal decomposition necessitates:

  • Low-Temperature Reactions : Avoiding temperatures >80°C.
  • Inert Atmospheres : Use of nitrogen/argon to prevent oxidative side reactions.

Regioselectivity in Cyclization

Competing O- vs. N-alkylation is minimized by:

  • Protic Solvents : Enhance amine nucleophilicity over phenoxide ions.
  • Steric Effects : Bulky tert-butylamine favors N-alkylation.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-6-nitro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-tert-butyl-6-nitro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tert-butyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound’s structure comprises a benzoxazole core with 6-nitro and N-tert-butyl substituents. Comparisons with analogs focus on substituent effects:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-tert-butyl-6-nitro-1,3-benzoxazol-2-amine 337908-66-4 6-nitro, N-tert-butyl C₁₁H₁₃N₃O₃ 235.24 Bulky tert-butyl group; nitro electron-withdrawing group; limited toxicity data .
5-Chloro-6-nitro-1,3-benzoxazol-2-amine 1820717-50-7 5-chloro, 6-nitro C₇H₄ClN₃O₃ 213.58 Chloro substituent enhances lipophilicity; nitro group may influence reactivity .
5-Fluoranyl-1,3-benzoxazol-2-amine N/A 5-fluoro C₇H₅FN₂O 152.13 Fluorine improves metabolic stability and bioavailability via electronic effects .
6-Bromo-1,3-benzoxazol-2-amine 71989-43-0 6-bromo C₇H₅BrN₂O 213.03 Bromine increases molecular weight and potential halogen bonding .
N-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-6-amine 63481-52-7 6-methylsulfanyl, N-methyl C₉H₁₀N₂S₂ 210.32 Thiazole core with sulfur; methylsulfanyl group affects solubility .

Physicochemical and Functional Differences

  • Lipophilicity : The tert-butyl group in the target compound increases steric bulk and hydrophobicity compared to smaller substituents (e.g., fluoro, chloro).
  • Solubility : Bromine and methylsulfanyl substituents may reduce aqueous solubility compared to nitro or tert-butyl groups .

Biological Activity

N-tert-butyl-6-nitro-1,3-benzoxazol-2-amine is a synthetic compound belonging to the benzoxazole family, characterized by its unique structural features, including a nitro group at the 6-position and a tert-butyl group at the nitrogen atom. This compound has garnered significant attention in scientific research due to its diverse biological activities, which include antimicrobial, anticancer, and potential therapeutic effects against various diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N4O2\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_2

This structure contributes to its solubility and reactivity, influencing its biological interactions.

1. Antimicrobial Activity

Benzoxazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that this compound exhibits activity against various bacterial strains and fungi. Notably, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve interference with essential bacterial processes such as DNA replication and cell wall synthesis.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

2. Anticancer Activity

Research has also highlighted the anticancer potential of benzoxazole derivatives. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies indicate that it exhibits selective toxicity towards cancer cells while sparing normal cells.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20
HepG2 (Liver)25

The data suggests that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, studies have shown that it inhibits nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways by targeting nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for cellular metabolism and energy production .

Case Studies

A series of case studies have explored the efficacy of benzoxazole derivatives in clinical settings:

  • Tuberculosis Treatment : A study investigated the use of benzoxazole derivatives as potential anti-tuberculosis agents. The results indicated that certain modifications to the benzoxazole structure enhanced selectivity and potency against Mycobacterium tuberculosis, suggesting a promising avenue for future drug development .
  • Anticancer Screening : Another study focused on the anticancer properties of benzoxazole derivatives in vitro. The findings revealed that compounds similar to this compound were effective against a range of cancer types, highlighting their potential as therapeutic agents .

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